molecular formula C9H10N2 B2584896 6-Isopropylnicotinonitrile CAS No. 1033750-40-1

6-Isopropylnicotinonitrile

Cat. No. B2584896
CAS RN: 1033750-40-1
M. Wt: 146.193
InChI Key: WQQWILUEFPROIB-UHFFFAOYSA-N
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Description

6-Isopropylnicotinonitrile is a chemical compound with the empirical formula C9H10N2 . It is a derivative of nicotinonitrile, which is a class of compounds that have been studied for their wide range of therapeutic activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitrile group at the 2-position and an isopropyl group at the 6-position . The exact structure can be represented by the SMILES string CC(C)c1ccc(C#N)cn1 .

Scientific Research Applications

  • Biodegradation and Biotransformation of Explosives : This study focuses on the metabolism of toxic compounds like 6-Nitrochrysene by microorganisms and plants, imperative for managing these pollutants in the environment. The study identifies and characterizes plant genes involved in detoxification and the biochemical pathways of nitramine degradation in microorganisms (Rylott, Lorenz, & Bruce, 2011).

  • Pyridine Derivatives as Corrosion Inhibitors : This research explores the adsorption and inhibitory effects of pyridine derivatives like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile on steel corrosion. It uses various techniques to assess the efficiency of these compounds as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

  • Antiproliferative Activity of Nicotinonitrile Derivatives : This paper discusses the synthesis and evaluation of 6-indolypyridine-3-carbonitrilile derivatives for antiproliferative activities, which might provide insights into similar activities of 6-Isopropylnicotinonitrile (El-Sayed et al., 2014).

  • Nicotinonitriles as Green Corrosion Inhibitors : This study investigates the corrosion inhibition effect of nicotinonitriles for mild steel in hydrochloric acid, providing insights into the potential industrial applications of this compound (Singh et al., 2016).

Future Directions

The future directions of research on 6-Isopropylnicotinonitrile and related compounds could involve further exploration of their therapeutic potential, given the biological activities exhibited by nicotinonitrile derivatives . Additionally, more studies could be conducted to better understand their physical and chemical properties, synthesis methods, and mechanisms of action .

properties

IUPAC Name

6-propan-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWILUEFPROIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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